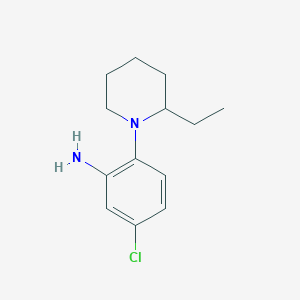

5-Chloro-2-(2-ethyl-1-piperidinyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

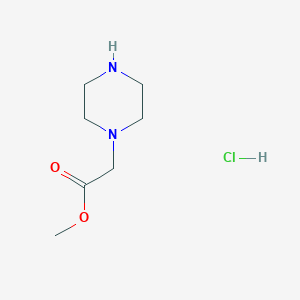

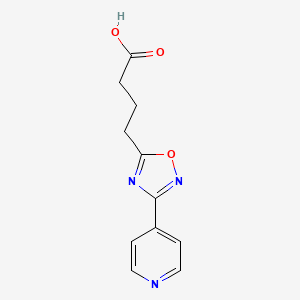

5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, also known as 5-chloro-2-Et-1-piperidinaniline, is an aniline derivative with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 137-138°C and a boiling point of 300°C. It is insoluble in water, but soluble in organic solvents and can be used in a variety of organic synthesis reactions.

Aplicaciones Científicas De Investigación

Catalysis in Synthesis of Piperidine Derivatives

- Acidic ionic liquids have been used to catalyze the synthesis of functionalized piperidine derivatives, utilizing reactions of aromatic aldehydes, substituted anilines, and ethyl/methyl acetoacetate (Shaterian & Azizi, 2013).

Reactions with Dimethyl Carbonate

- Acid-base bifunctional ionic liquid catalyzes the reaction of aniline and dimethyl carbonate, showcasing potential for various synthetic applications (Zhang et al., 2010).

Copper Corrosion Inhibition

- Aniline derivatives, including 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, have been studied for their potential use as copper corrosion inhibitors in acidic environments (Khaled & Hackerman, 2004).

Enhancing Cognitive Performance

- Certain 5-HT4 receptor ligands, structurally related to 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, have been studied for their potential to enhance cognitive performance in rat models (Fontana et al., 1997).

In Vitro Antibacterial and Antifungal Activities

- N-(2-Hydroxy-5-chlorobenzylidine)-anilines and related substances have demonstrated significant in vitro antibacterial and antifungal activities (Reisner & Borick, 1955).

Atypical Antipsychotic Research

- Compounds like sertindole, structurally related to 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, have been studied for their use as atypical antipsychotic drugs, showing selective effects on dopamine neurons (Watanabe & Hagino, 1999).

Synthesis of Hexahydroquinoline Derivatives

- The synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, potentially including 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, has implications for tyrosinase and melanin inhibitors in medical research (Raza et al., 2019).

Fluorescence Quenching Studies

- Studies involving fluorescence quenching of boronic acid derivatives by aniline in alcohols have been conducted, aiding in understanding the mechanisms of molecular interactions (Geethanjali et al., 2015).

Polymerization Applications

- Aluminum complexes with bidentate amido ligands, involving 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, have been synthesized and studied for their effectiveness in ring-opening polymerization of rac-lactide (Liu & Ma, 2014).

5-HT4 Receptors and Learning

- Studies on carbamate derivatives of 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline have shed light on the role of 5-HT4 receptors in learning and memory processes (Soulier et al., 1997).

Propiedades

IUPAC Name |

5-chloro-2-(2-ethylpiperidin-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJVYVHBVUKSNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)